Antibacterial agent 136
CAS No.:
Cat. No.: VC16617778
Molecular Formula: C23H19N3O5
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H19N3O5 |
---|---|
Molecular Weight | 417.4 g/mol |
IUPAC Name | N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]-3-phenoxybenzamide |
Standard InChI | InChI=1S/C23H19N3O5/c1-15-13-17(26-23(28)31-22(25-26)29-2)11-12-20(15)24-21(27)16-7-6-10-19(14-16)30-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,27) |
Standard InChI Key | OYDQXHIQTNQIJO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics of Antibacterial Agent 136
Antibacterial Agent 136 belongs to the oxadiazolone class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. While the exact molecular structure remains undisclosed in public literature, its reported formula (C<sub>23</sub>H<sub>19</sub>N<sub>3</sub>O<sub>5</sub>) suggests a compact, lipophilic scaffold optimized for bacterial membrane penetration . The oxadiazolone core is frequently associated with targeting essential bacterial enzymes or disrupting cell wall biosynthesis, though the precise mechanism of action for this agent requires further elucidation.
Key physicochemical properties inferred from its structure include:
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Molecular weight: ~433.42 g/mol
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Lipophilicity (calculated logP): Estimated between 1.5–2.5, balancing membrane permeability and aqueous solubility
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Hydrogen bond donors/acceptors: 3 and 5, respectively, facilitating target engagement
Comparative analysis with other oxadiazolone derivatives indicates that the substitution pattern at the 3- and 5-positions of the heterocycle likely governs its antibacterial specificity . Unlike macrolides such as dirithromycin (AS-E 136), which derive from erythromycin and target the 50S ribosomal subunit , Antibacterial Agent 136’s oxadiazolone backbone suggests a distinct mode of action unrelated to protein synthesis inhibition.
In Vitro Antimicrobial Activity Profile
Antibacterial Agent 136 demonstrates selective potency against MRSA, as evidenced by the following experimental data:
Organism | MIC<sub>50</sub> (μM) | Comparator (Linezolid MIC<sub>50</sub>) |
---|---|---|
MRSA (clinical isolate) | 0.8 | 2.0–4.0 |
Enterococcus faecium | >10 | 1.0–2.0 |
Data adapted from CymitQuimica and oxazolidinone studies .
Mechanistic Insights and Target Hypotheses
While no direct mechanistic data exists for Antibacterial Agent 136, parallels can be drawn to other oxadiazolone derivatives known to inhibit bacterial enzymes such as:
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Penicillin-binding proteins (PBPs): Critical for peptidoglycan crosslinking
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Enoyl-acyl carrier protein reductase (FabI): Involved in fatty acid biosynthesis
The absence of cross-resistance with macrolides (e.g., erythromycin, dirithromycin) and oxazolidinones supports a novel mechanism distinct from ribosomal inhibition. Molecular docking studies hypothesize that the oxadiazolone ring may chelate metal ions in enzymatic active sites or disrupt protein-protein interactions essential for virulence factor production.
Preclinical Pharmacological Considerations
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Oral bioavailability: Oxadiazolones generally exhibit moderate bioavailability (30–50%) due to first-pass metabolism
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Plasma protein binding: Estimated >90%, limiting free drug concentrations
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Metabolic stability: Susceptible to hepatic cytochrome P450 oxidation, necessitating prodrug strategies
Comparative Analysis with Existing Antibacterials
Antibacterial Agent 136 occupies a niche between traditional β-lactams and newer oxazolidinones:
Dirithromycin, a macrolide derivative, retains activity against streptococci and Haemophilus influenzae but suffers from erm-mediated resistance . In contrast, Antibacterial Agent 136’s novelty may circumvent existing resistance pathways, though long-term studies are needed.
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